2,5-Dichloro-3-fluorotoluene
Overview
Description
Scientific Research Applications
Internal Rotation and Chlorine Nuclear Quadrupole Coupling
Research conducted on 2-chloro-4-fluorotoluene, a closely related compound to 2,5-dichloro-3-fluorotoluene, provides insights into the internal rotation and chlorine nuclear quadrupole coupling. This study utilized microwave spectroscopy and quantum chemistry to explore the molecule's internal rotation and the effects of chlorine nuclear quadrupole moment coupling. Such research is crucial in understanding the molecular dynamics and structure of chloro-fluorotoluenes (Nair et al., 2020).
Solid Acid Catalysts for Fluorotoluene Nitration
The use of solid acid catalysts for the nitration of fluorotoluenes, including compounds similar to 2,5-dichloro-3-fluorotoluene, has been studied. This process, significant in organic synthesis, demonstrates a regioselective, clean, and environmentally friendly method for modifying fluorotoluenes, contributing to advancements in green chemistry (Maurya et al., 2003).
Fluoroarene Separations in Metal-Organic Frameworks
Research in the separation of fluoroarenes using metal-organic frameworks (MOFs) is relevant to compounds like 2,5-dichloro-3-fluorotoluene. This approach addresses the challenge of purifying fluoroarenes due to their similar physical properties, offering a promising solution for the production of fluoroarenes in organic synthesis (Zick et al., 2021).
Molecular Studies Using Spectroscopy
Comprehensive molecular studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene, which are structurally similar to 2,5-dichloro-3-fluorotoluene, have been conducted. These studies involve vibrational analysis, molecular structure determination, and spectroscopic data interpretation, contributing to a deeper understanding of the physical and chemical properties of chloro-fluorotoluenes (Krishnakumar et al., 2013).
properties
IUPAC Name |
2,5-dichloro-1-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAYODKBROAKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-fluorotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.